3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride
Overview
Description
“3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride”, also known as PPF, is a chemical compound used in scientific experiments. It has a molecular weight of 222.67 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(pyrrolidine-2-carboxamido)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.67 . It is typically stored at room temperature and appears as an oil .Scientific Research Applications
Binding Mode Analysis
In a study examining the binding mode of analogs of 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride, Vaz, McLean, and Pelton (1998) used Comparative Molecular Field Analysis to evaluate how these compounds bind to Factor Xa. Their findings suggest that the binding mode can explain the structure-activity relationship and align with the crystallographically determined binding mode, indicating potential applications in understanding molecular interactions and designing inhibitors (Vaz, McLean, & Pelton, 1998).
Pyrrolizidine Alkaloids Research
Ogihara, Miyagi, Higa, and Yogi (1997) isolated a novel pyrrolizidine alkaloid structurally similar to 3-(Pyrrolidin-2-ylformamido)propanoic acid from the twigs of Messerschmidia argentea. This research highlights the compound's relevance in the study of natural products and potential applications in medicinal chemistry (Ogihara, Miyagi, Higa, & Yogi, 1997).
Development of Inhibitors for Pulmonary Fibrosis
Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound structurally related to 3-(Pyrrolidin-2-ylformamido)propanoic acid, which showed high affinity and selectivity for the αvβ6 integrin. This research indicates potential therapeutic applications for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Catalysis and Surface Properties
Hussein and Gates (1998) investigated the catalytic properties of Y2O3 catalysts, showing that 2-propanol irreversibly adsorbs on the catalyst surface. This research, although not directly related to 3-(Pyrrolidin-2-ylformamido)propanoic acid, highlights the importance of understanding surface interactions for catalyst development, which could be relevant for compounds with similar structures (Hussein & Gates, 1998).
Safety and Hazards
Properties
IUPAC Name |
3-(pyrrolidine-2-carbonylamino)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIWMZRKXSQUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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